molecular formula C12H19NO2 B054159 2-(3,4-Dimethoxyphenyl)-N-ethylethanamine CAS No. 112933-49-0

2-(3,4-Dimethoxyphenyl)-N-ethylethanamine

Cat. No.: B054159
CAS No.: 112933-49-0
M. Wt: 209.28 g/mol
InChI Key: HRNUZLNPJAFQML-UHFFFAOYSA-N
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Description

N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is a chemical compound belonging to the phenethylamine class. It is structurally characterized by an ethyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring. This compound is an analogue of the major human neurotransmitter dopamine, where the hydroxy groups at the 3- and 4-positions are replaced with methoxy groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 3,4-dimethoxyphenethylamine, a related compound, was reported by Pictet and Finkelstein. They started from vanillin and proceeded through a multi-step sequence . A similar sequence was later reported by Buck and Perkin, which involves the following steps:

  • 3,4-Dimethoxybenzaldehyde (veratraldehyde)
  • 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxyphenylpropionic acid
  • 3,4-Dimethoxyphenylpropionamide
  • 3,4-Dimethoxyphenethylamine

A more concise synthesis was provided by Shulgin and Shulgin .

Industrial Production Methods: Industrial production methods for N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine are not well-documented in the literature. the general approach would likely involve the steps mentioned above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine can undergo various types of chemical reactions, including:

  • Oxidation : This reaction typically involves the conversion of the amine group to a nitro or nitroso group.
  • Reduction : Reduction reactions can convert nitro groups back to amines.
  • Substitution : The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
  • Substitution : Reagents like halogens (e.g., bromine, chlorine) and strong acids or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amine form.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine involves its interaction with monoamine oxidase enzymes. It acts as an inhibitor of these enzymes, which are responsible for the breakdown of neurotransmitters such as dopamine . By inhibiting monoamine oxidase, the compound can increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognitive function.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-Ethyl-2-(3,4-dimethoxyphenyl)ethylamine is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its pharmacological properties and interactions with biological targets. This structural modification can affect its potency, selectivity, and overall biological activity compared to its analogues.

Properties

CAS No.

112933-49-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-ethylethanamine

InChI

InChI=1S/C12H19NO2/c1-4-13-8-7-10-5-6-11(14-2)12(9-10)15-3/h5-6,9,13H,4,7-8H2,1-3H3

InChI Key

HRNUZLNPJAFQML-UHFFFAOYSA-N

SMILES

CCNCCC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCNCCC1=CC(=C(C=C1)OC)OC

Synonyms

N-ETHYL-2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 0.98 g of lithium aluminum hydride in 50 ml of dried tetrahydrofuran (THF), a solution of 3 g of N-acetylhomoveratrylamin in 25 ml of THF was added dropwise with stirring. After heating for 3 hours under reflux, the reaction mixture was cooled with ice and gradually added dropwise under violent stirring with a solvent mixture composed of 10 ml of water and 10 ml of THF. Insoluble matter was filtered off and the filtrate was concentrated. The residue obtained was dissolved in 50 ml of ethyl acetate, washed twice with water and dried over anhydrous sodium sulfate. After distilling off the solvent under reduced pressure, N-ethyl-homoveratrylamine was obtained as oily product. The yield was 2.3 g.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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